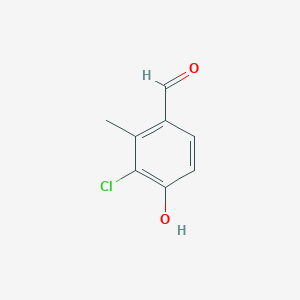![molecular formula C6H6N2O B13972295 4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one](/img/structure/B13972295.png)
4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes both pyrrole and pyrazole moieties, making it a versatile scaffold for the development of new chemical entities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a hydrazine derivative, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as acetic acid or a Lewis acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions: 4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing signal transduction pathways .
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer therapy.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Studied for its potential as a necroptosis inhibitor.
Uniqueness: 4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one is unique due to its specific ring fusion and the resulting electronic properties, which make it a valuable scaffold for drug development and material science .
属性
分子式 |
C6H6N2O |
|---|---|
分子量 |
122.12 g/mol |
IUPAC 名称 |
4,6-dihydropyrrolo[1,2-b]pyrazol-5-one |
InChI |
InChI=1S/C6H6N2O/c9-6-3-5-1-2-7-8(5)4-6/h1-2H,3-4H2 |
InChI 键 |
ASHUPEMVUMUEFV-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)CN2C1=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


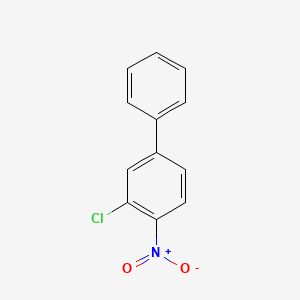

![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)
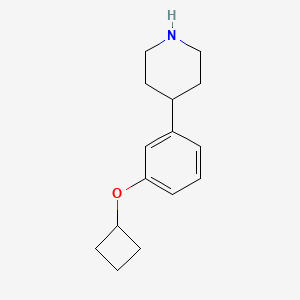
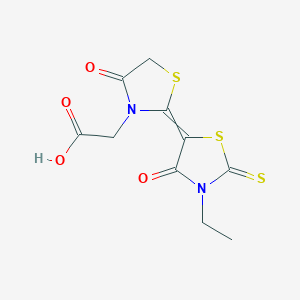
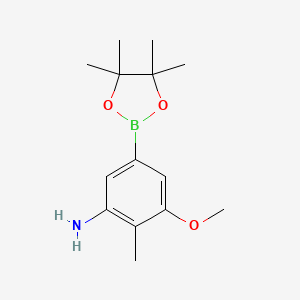
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)


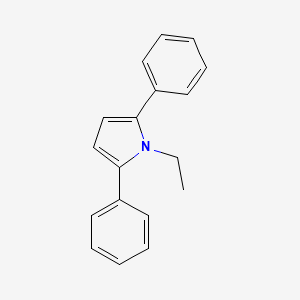
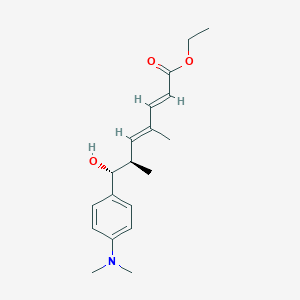

![(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B13972305.png)
